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Compound of Interest

Compound Name: Fmoc-Phe-OH-13C6

Cat. No.: B12409103

CAS Number: 446276-60-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-03084014, also known as Nirogacestat, is a potent, selective, reversible, and non-
competitive small molecule inhibitor of y-secretase.[1][2] Aberrant regulation of the Notch
signaling pathway is implicated in the tumorigenesis of various cancers.[1][3] The proteolytic
cleavage of the Notch intracellular domain (NICD) by y-secretase is a critical step in Notch-
dependent nuclear signaling, making y-secretase an attractive therapeutic target.[1][2] PF-
03084014 has demonstrated significant antitumor activity in preclinical models and has been
investigated in clinical trials for the treatment of T-cell acute lymphoblastic leukemia (T-ALL)
and advanced solid tumors, including desmoid tumors.[1][4][5] This document provides a
comprehensive overview of the scientific literature on PF-03084014, with a focus on its
mechanism of action, experimental data, and relevant protocols.

Mechanism of Action: Inhibition of Notch Signaling

PF-03084014 exerts its therapeutic effect by inhibiting the y-secretase enzyme complex. This
inhibition prevents the cleavage of the Notch receptor, thereby blocking the release of the
Notch intracellular domain (NICD).[1][2] Consequently, the translocation of NICD to the nucleus
and the subsequent transcription of Notch target genes, such as Hes-1 and c-Myc, are
downregulated.[1][2][6] This disruption of the Notch signaling cascade leads to cell cycle arrest
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and induction of apoptosis in cancer cells that are dependent on this pathway for their

proliferation and survival.[1][2]
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Caption: Inhibition of the Notch signaling pathway by PF-03084014.
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Table 1: In Vitro Activity of PF-03084014

Cell

Assay Type . Endpoint IC50 Value Reference
Line/System
Cell-free y- )
- AP production 6.2 nM [6]
secretase assay
Notch receptor )
HPB-ALL NICD reduction 13.3nM [6]
cleavage
Notch target Hes-1
. HPB-ALL _ <1 nM [6]
gene expression downregulation
Notch target c-Myc
_ HPB-ALL . 10 nM [6]
gene expression downregulation
Cell Growth Apoptosis/Cell
o HPB-ALL 30-100 nM [6]
Inhibition cycle arrest
Cell Growth Apoptosis/Cell
o DND-41 30-100 nM [6]
Inhibition cycle arrest
Cell Growth Apoptosis/Cell
o TALL-1 30-100 nM [6]
Inhibition cycle arrest
Cell Growth Apoptosis/Cell
o Sup-T1 30-100 nM [6]
Inhibition cycle arrest
Proliferation HUVECs - 0.5 uM [6]
Lumen formation = HUVECs - 50 nM [6]
o 1 uM (95%
Migration MX1 - o [6]
inhibition)

Table 2: In Vivo Antitumor Efficacy of PF-03084014
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) Dose and -
Animal Model Tumor Type Key Findings Reference
Schedule
HPB-ALL 200 mg/kg single  ~80% maximal
T-ALL N [6]
xenograft dose NICD inhibition
~92% maximal
HPB-ALL
T-ALL 150 mg/kg tumor growth [6]
xenograft o
inhibition
Induction of
apoptosis,
HCC1599 Pop
Breast Cancer 120 mg/kg reduced [6]
xenograft

proliferation and

metastasis

Table 3: Clinical Trial Data for PF-03084014

Patient
Phase . Dose Key Outcomes Reference
Population
MTD: 220 mg
BID; RP2D: 150
Advanced solid mg BID; 1 CR
Phase | 20-330 mg BID _ [4][7]
tumors (thyroid cancer),
5/7 PR (desmoid
tumor)
71.4% objective
] response rate in
Phase Il Desmoid tumors 150 mg BID [41[5]
evaluable
patients

Experimental Protocols
Cell-Free y-Secretase Assay

» Objective: To determine the in vitro inhibitory activity of PF-03084014 on y-secretase.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


http://www.protocol-online.org/prot/Protocols/Xenograft-Tumor-Model-Protocol-3810.html
http://www.protocol-online.org/prot/Protocols/Xenograft-Tumor-Model-Protocol-3810.html
http://www.protocol-online.org/prot/Protocols/Xenograft-Tumor-Model-Protocol-3810.html
https://pubmed.ncbi.nlm.nih.gov/11035007/
https://www.onclive.com/view/nirogacestat-significantly-improves-pfs-in-progressing-desmoid-tumors
https://pubmed.ncbi.nlm.nih.gov/11035007/
https://en.wikipedia.org/wiki/Nirogacestat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Methodology: A cell-free assay for AB production was performed using detergent-solubilized
membranes derived from HelLa cells.[8] A DNA fragment encoding amino acids 596-695 of
the 695-aa isoform of APP (APP695) with a C-terminal Flag sequence is generated and
inserted into a prokaryotic expression vector.[6] The resulting protein is used as a substrate
for the y-secretase present in the HeLa cell membrane preparation. The assay measures the
production of amyloid-3 (AB) peptide in the presence of varying concentrations of the
inhibitor. The IC50 value is calculated as the concentration of PF-03084014 that inhibits 50%
of the y-secretase activity.[6]

Cellular Notch Cleavage Assay

o Objective: To assess the effect of PF-03084014 on Notch receptor cleavage in a cellular
context.

o Methodology: HPB-ALL cells, which have mutations in Notchl, are treated with various
concentrations of PF-03084014.[6] Following treatment, cell lysates are prepared and
subjected to Western blot analysis using an antibody specific for the Notch intracellular
domain (NICD). The reduction in NICD levels is quantified to determine the cellular IC50 for

Notch cleavage inhibition.[6][9]

Cell Growth Inhibition and Apoptosis Assays

¢ Objective: To evaluate the effect of PF-03084014 on the growth and survival of T-ALL cell
lines.

o Methodology:

o Cell Culture: Human T-ALL cell lines (HPB-ALL, DND-41, TALL-1, and Sup-T1) are
cultured in appropriate media.[6]

o Treatment: Cells are treated with a range of concentrations of PF-03084014 for 7 days.[1]

o Cell Cycle Analysis: Cell cycle distribution is analyzed by propidium iodide (PI) staining of
DNA content followed by flow cytometry.[3] An increase in the GO/G1 population indicates
cell cycle arrest.[3]
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o Apoptosis Measurement: Apoptosis is measured by flow cytometry using FITC-labeled
Annexin V staining.[3] Annexin V binds to phosphatidylserine exposed on the outer leaflet
of the cell membrane during apoptosis.

o Western Blot for Apoptosis Markers: Cell lysates are analyzed by Western blotting for the
presence of cleaved PARP and activated caspase-3, which are markers of apoptosis.[3][6]

Xenograft Tumor Model Studies

o Objective: To determine the in vivo antitumor efficacy of PF-03084014.
o Methodology:
o Animal Model: Athymic nude mice are used for the study.[9]

o Tumor Implantation: HPB-ALL cells are implanted subcutaneously into the flanks of the
mice.[9]

o Treatment: Once tumors reach a specified volume, mice are treated orally with PF-
03084014 or vehicle control.[9] Dosing schedules can be continuous or intermittent (e.g., 7
days on/7 days off) to manage potential gastrointestinal toxicity.[1]

o Tumor Measurement: Tumor volume is measured regularly using calipers.[9]

o Pharmacodynamic Analysis: At the end of the study, tumors are harvested and analyzed
by Western blot for NICD levels and by immunohistochemistry for markers of proliferation
(Ki67) and apoptosis (cleaved caspase-3).[9]

Experimental Workflow Diagram
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Caption: A logical workflow of the preclinical and clinical evaluation of PF-03084014.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12409103?utm_src=pdf-custom-synthesis
https://sites.lifesci.ucla.edu/mcdb-arispe/wp-content/uploads/sites/126/2017/05/Prot_Animl_XenograftTumorAssay.pdf
https://pubmed.ncbi.nlm.nih.gov/20530712/
https://pubmed.ncbi.nlm.nih.gov/20530712/
https://pubmed.ncbi.nlm.nih.gov/20530712/
https://cdn.clinicaltrials.gov/large-docs/51/NCT01981551/Prot_SAP_004.pdf
https://pubmed.ncbi.nlm.nih.gov/11035007/
https://pubmed.ncbi.nlm.nih.gov/11035007/
https://en.wikipedia.org/wiki/Nirogacestat
http://www.protocol-online.org/prot/Protocols/Xenograft-Tumor-Model-Protocol-3810.html
https://www.onclive.com/view/nirogacestat-significantly-improves-pfs-in-progressing-desmoid-tumors
https://www.researchgate.net/publication/44656440_Evaluation_of_Selective_g-Secretase_Inhibitor_PF-03084014_for_Its_Antitumor_Efficacy_and_Gastrointestinal_Safety_to_Guide_Optimal_Clinical_Trial_Design
https://aacrjournals.org/mct/article/9/6/1618/93913/Evaluation-of-Selective-Secretase-Inhibitor-PF
https://www.benchchem.com/product/b12409103#cas-number-446276-60-4-scientific-literature
https://www.benchchem.com/product/b12409103#cas-number-446276-60-4-scientific-literature
https://www.benchchem.com/product/b12409103#cas-number-446276-60-4-scientific-literature
https://www.benchchem.com/product/b12409103#cas-number-446276-60-4-scientific-literature
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b12409103?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

